Cas no 37531-32-1 (3-Amino-4-phenoxybenzoic acid)

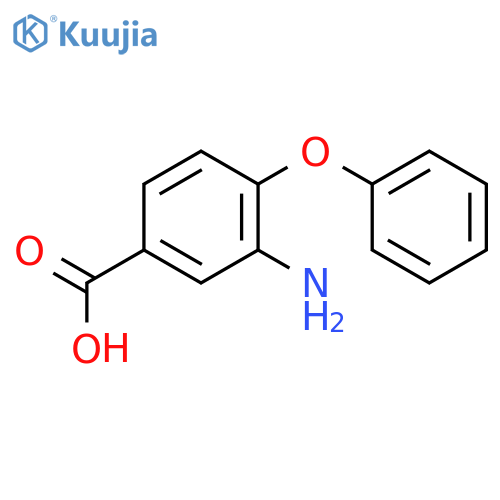

3-Amino-4-phenoxybenzoic acid structure

商品名:3-Amino-4-phenoxybenzoic acid

3-Amino-4-phenoxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Amino-4-phenoxybenzoic acid

- 3-Amino-4-phenoxybenzoesaeure

- AC1Q5181

- AK-78167

- ANW-68556

- CTK8C2537

- 37531-32-1

- DTXSID50608095

- SB80011

- 3-Amino-4-phenoxybenzoicacid

- G21116

- SCHEMBL11773246

- EN300-66403

- AKOS005795189

- Z717551052

- DB-331066

-

- インチ: InChI=1S/C13H11NO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,14H2,(H,15,16)

- InChIKey: BBCRLBBRTVEVSP-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)N

計算された属性

- せいみつぶんしりょう: 229.07389321g/mol

- どういたいしつりょう: 229.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 72.6Ų

3-Amino-4-phenoxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-66403-10.0g |

3-amino-4-phenoxybenzoic acid |

37531-32-1 | 95.0% | 10.0g |

$1346.0 | 2025-02-20 | |

| Enamine | EN300-66403-0.5g |

3-amino-4-phenoxybenzoic acid |

37531-32-1 | 95.0% | 0.5g |

$218.0 | 2025-02-20 | |

| TRC | A639848-250mg |

3-Amino-4-phenoxybenzoic Acid |

37531-32-1 | 250mg |

$ 275.00 | 2022-06-07 | ||

| Aaron | AR007A7L-5g |

3-Amino-4-phenoxybenzoic acid |

37531-32-1 | 95% | 5g |

$1274.00 | 2025-01-23 | |

| 1PlusChem | 1P0079Z9-50mg |

3-Amino-4-phenoxybenzoic acid |

37531-32-1 | 95% | 50mg |

$118.00 | 2025-02-21 | |

| A2B Chem LLC | AD38725-2.5g |

3-Amino-4-phenoxybenzoic acid |

37531-32-1 | 97% | 2.5g |

$682.00 | 2024-04-20 | |

| Aaron | AR007A7L-250mg |

3-Amino-4-phenoxybenzoic acid |

37531-32-1 | 95% | 250mg |

$185.00 | 2025-01-23 | |

| Aaron | AR007A7L-10g |

3-Amino-4-phenoxybenzoic acid |

37531-32-1 | 97% | 10g |

$1876.00 | 2023-12-13 | |

| Enamine | EN300-66403-0.05g |

3-amino-4-phenoxybenzoic acid |

37531-32-1 | 95.0% | 0.05g |

$53.0 | 2025-02-20 | |

| Enamine | EN300-66403-5.0g |

3-amino-4-phenoxybenzoic acid |

37531-32-1 | 95.0% | 5.0g |

$908.0 | 2025-02-20 |

3-Amino-4-phenoxybenzoic acid 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

37531-32-1 (3-Amino-4-phenoxybenzoic acid) 関連製品

- 2486-69-3(4-Amino-3-methoxybenzoic acid)

- 2840-26-8(3-amino-4-methoxy-benzoic acid)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量